

2-Chloro-3-(trifluoromethyl)pyridine CAS number 65753-47-1

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Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethyl)pyridine

Cat. No.: B031430

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An In-Depth Technical Guide to **2-Chloro-3-(trifluoromethyl)pyridine** (CAS: 65753-47-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic organic compound identified by the CAS number 65753-47-1.[1] This specialized chemical serves as a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and other high-value chemicals.[2][3][4] Its unique structure, featuring both a chloro and a trifluoromethyl group on the pyridine ring, makes it a versatile reagent in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance key molecular properties such as lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated pyridines highly sought after in drug design.[4][5] This guide provides a comprehensive overview of its properties, synthesis, safety, and primary applications.

Physicochemical Properties

2-Chloro-3-(trifluoromethyl)pyridine is typically supplied as a colorless to light yellow crystalline solid with a purity of 97-98% or higher.[1][6][7][8] Its key physical and chemical characteristics are summarized in the table below.

Property	Value	References
CAS Number	65753-47-1	[1] [3] [7]
Molecular Formula	C ₆ H ₃ ClF ₃ N	[1] [3] [6]
Molecular Weight	181.54 g/mol	[1] [3] [7]
Appearance	Colorless to light yellow solid/crystals	[6] [8] [9]
Melting Point	39 - 40 °C	[6] [7] [8]
Boiling Point	166 - 168 °C	[7]
Purity	≥97%	[7]
Topological Polar Surface Area	12.89 Å ²	[1]

Safety and Handling

This compound is classified as a hazardous material and requires careful handling in a controlled laboratory environment. It is a flammable solid that is toxic if swallowed or in contact with skin and causes skin, eye, and respiratory irritation.[\[6\]](#)[\[8\]](#)[\[10\]](#)

GHS Classification	Details
Pictograms	GHS02 (Flammable), GHS06 (Toxic)
Signal Word	Danger
Hazard Statements	H228: Flammable solid H301+H311: Toxic if swallowed or in contact with skin H314: Causes severe skin burns and eye damage H335: May cause respiratory irritation H412: Harmful to aquatic life with long lasting effects
Precautionary Statements	P210: Keep away from heat/sparks/open flames. P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

- Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[\[10\]](#) Avoid all personal contact, including inhalation of dust.[\[11\]](#) Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[\[6\]](#)[\[10\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[6\]](#)[\[10\]](#)[\[12\]](#) The material is light-sensitive and should be stored accordingly.[\[6\]](#)

First Aid Measures:

- Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[\[6\]](#) Seek immediate medical attention.[\[12\]](#)

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[12]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. [12] Seek immediate medical attention.[6]
- Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[6]

Synthesis and Manufacturing

The most cited laboratory and industrial synthesis of **2-Chloro-3-(trifluoromethyl)pyridine** involves the chlorination of a pyridine precursor.

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)pyridine N-oxide

A common and well-documented method for preparing **2-Chloro-3-(trifluoromethyl)pyridine** is the reaction of 3-(trifluoromethyl)pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl_3).[3]

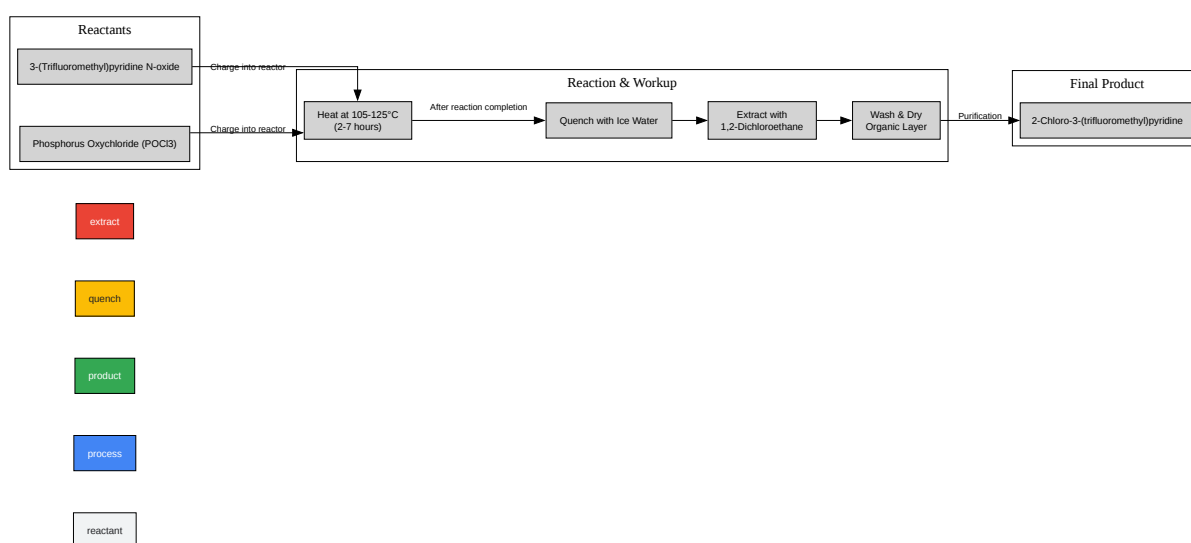
Materials:

- 3-(Trifluoromethyl)pyridine N-oxide
- Phosphorus oxychloride (POCl_3) or Phosphorus Trichloride (PCl_3)[9]
- 1,2-Dichloroethane (for extraction)
- Ice water
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 32.62 g of 3-(trifluoromethyl)pyridine N-oxide and 46.0 g of phosphorus oxychloride.[3]

- Heat the reaction mixture and stir at 105-110°C for 2 hours.[3][9]
- Increase the temperature to 120-125°C and continue the reaction for an additional 5 hours. [3][9] Monitor the reaction progress using liquid chromatography.
- After completion, cool the mixture and heat under reduced pressure (e.g., 100 mmHg) to distill off the excess phosphorus oxychloride.[3][9]
- Slowly add the reaction residue to 163.1 g of ice water, ensuring the temperature does not exceed 30°C. Stir this aqueous mixture for one hour.[3][9]
- Extract the product from the aqueous mixture using 1,2-dichloroethane.[3][9]
- Separate the organic layer and wash it with water.[3][9]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.



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Diagram 1. Experimental workflow for the synthesis of **2-Chloro-3-(trifluoromethyl)pyridine**.

Another industrial approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over transition metal catalysts, where

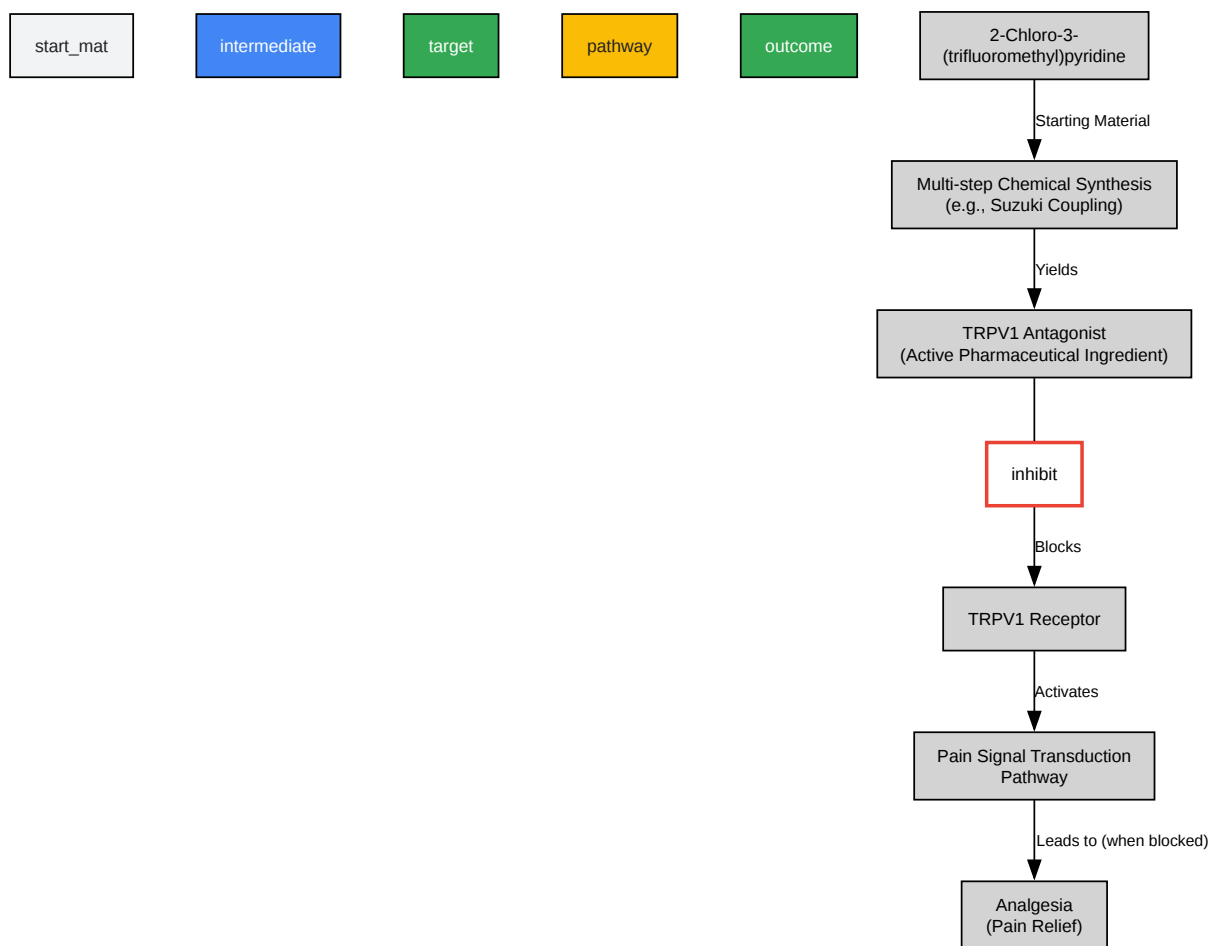
the target compound is obtained as a minor product alongside other isomers.[13][14]

Key Applications and Reactions

The primary value of **2-Chloro-3-(trifluoromethyl)pyridine** lies in its utility as a versatile intermediate for creating more complex molecules.

Pharmaceutical Intermediate for TRPV1 Antagonists

A significant application is in the synthesis of novel therapeutics, particularly high-affinity Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.[15][16] The TRPV1 receptor is a key player in pain signal transduction, and its antagonists are promising candidates for the development of new analgesics for treating chronic pain.[15][17] **2-Chloro-3-(trifluoromethyl)pyridine** serves as a crucial starting material for building the core structures of these antagonist molecules.[18]



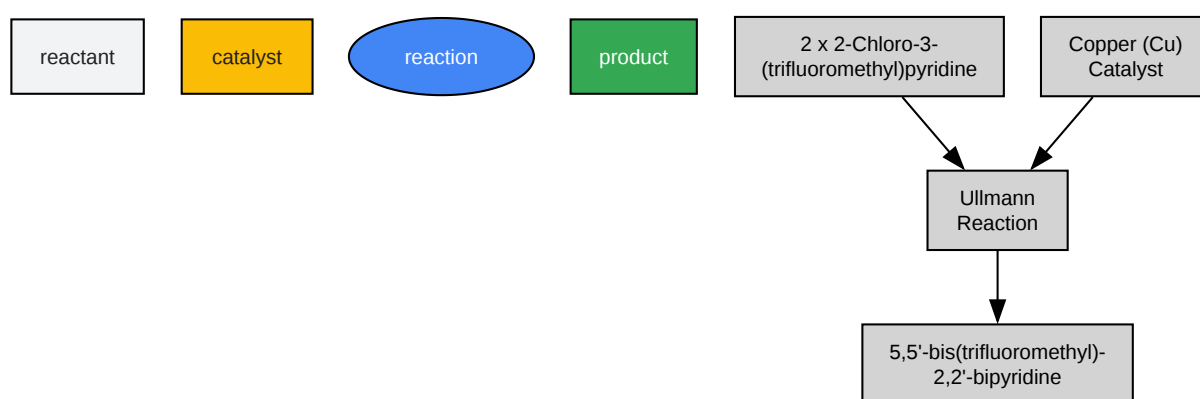
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Diagram 2. Logical pathway from starting material to therapeutic action.

Precursor in Coupling Reactions

2-Chloro-3-(trifluoromethyl)pyridine is also used in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

- Ullmann Reaction: It can be used in a modified Ullmann reaction to prepare bipyridine derivatives.[9] This reaction typically involves the copper-catalyzed coupling of two aryl halide molecules to form a biaryl system.[19][20][21] For example, the self-coupling of **2-Chloro-3-(trifluoromethyl)pyridine** primarily yields 5,5'-bis(trifluoromethyl)-2,2'-bipyridine.[22]



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Diagram 3. Simplified schematic of the Ullmann coupling reaction.

- Suzuki-Miyaura Reaction: This compound is a suitable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. For instance, it can be reacted with an appropriate boronic acid to synthesize complex bipyridinyl intermediates, which are also precursors for TRPV1 antagonists.[18]

Conclusion

2-Chloro-3-(trifluoromethyl)pyridine is a high-value chemical intermediate with significant utility in pharmaceutical and chemical research. Its well-defined physicochemical properties and established synthesis routes make it a reliable building block for advanced molecular architectures. The compound's primary role as a precursor to potent TRPV1 antagonists highlights its importance in the development of next-generation analgesics. For researchers

and drug development professionals, a thorough understanding of this compound's chemistry, applications, and handling requirements is essential for leveraging its full potential in creating innovative chemical entities.

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